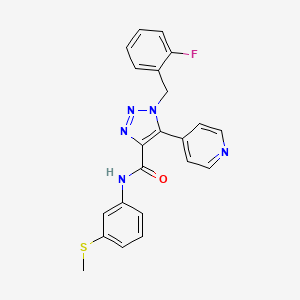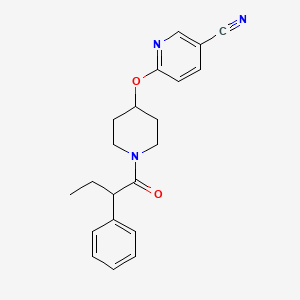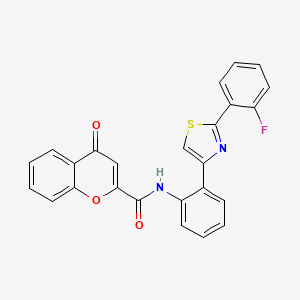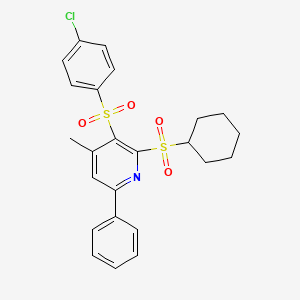
C22H18FN5OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the formula "C22H18FN5OS" falls into a category of organic compounds that are of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. These compounds often exhibit unique biological activities, chemical reactivity, and physical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. Techniques such as cycloaddition, nucleophilic substitution, and dehalogenation are common. For instance, cyclo[18]carbon can be synthesized via debromination of a precursor in a high yield, showcasing the advanced synthetic strategies employed in modern chemistry (Scriven et al., 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in determining these structures. For example, organic bismuthate compounds have been structurally characterized to reveal the arrangement of atoms and the nature of chemical bonds within the molecule (Aloui et al., 2015).
Chemical Reactions and Properties
Organic compounds participate in a variety of chemical reactions, leading to the formation of new compounds with different properties. The reactivity can be influenced by factors such as electronic structure, presence of functional groups, and molecular geometry. Studies on reaction mechanisms and product formation help in understanding these aspects in depth.
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure and thermal stability of certain compounds provide insights into their physical behavior and potential applications (Piecha et al., 2007).
科学的研究の応用
1. Metal-Organic Framework-Based Catalysts
C22H18FN5OS may be relevant in the context of metal-organic frameworks (MOFs), which are used as catalysts or supports in various chemical conversions. MOFs have shown promise in transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and high-value chemicals, addressing challenges in fuel production and energy sustainability (Cui, Zhang, Hu, & Bu, 2019).
2. Covalent Frameworks in Catalysis and Biotechnology
The compound may also be linked to covalent frameworks like C2N, a member of the carbon nitrides family. These frameworks are used in catalysis, environmental science, energy storage, and biotechnology due to their high polarity and good thermal and chemical stability (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020).
3. Advances in C1 Chemistry
C22H18FN5OS might be involved in C1 chemistry, which focuses on converting simple carbon-containing compounds into valuable chemicals and fuels. This area has seen significant progress due to advancements in material synthesis and computational simulation capabilities (Bao, Yang, Yoneyama, & Tsubaki, 2019).
4. Catalytic Transformations in Environmental and Energy Fields
The compound could be relevant in catalytic transformations of syngas and CO2 into hydrocarbons, chemicals, and fuels. This research addresses selectivity challenges in synthesis and aims to provide efficient energy solutions (Zhou, Cheng, Kang, Zhou, Subramanian, Zhang, & Wang, 2019).
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c1-30-18-7-4-6-17(13-18)25-22(29)20-21(15-9-11-24-12-10-15)28(27-26-20)14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOQNCYTHKNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C22H18FN5OS | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)





![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)


![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)